Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate

Description

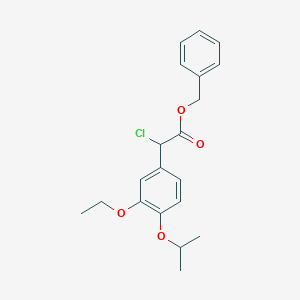

Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate is a substituted phenylacetic acid ester characterized by a benzyl ester group, a central chloro-substituted acetate moiety, and a phenyl ring bearing ethoxy (C₂H₅O–) and isopropoxy (C₃H₇O–) substituents at the 3- and 4-positions, respectively. The ethoxy and isopropoxy groups contribute to the compound’s lipophilicity, which may influence solubility, bioavailability, and environmental persistence. While direct data on this compound are scarce in the provided evidence, its structural analogs offer insights into its likely properties and applications .

Properties

Molecular Formula |

C20H23ClO4 |

|---|---|

Molecular Weight |

362.8 g/mol |

IUPAC Name |

benzyl 2-chloro-2-(3-ethoxy-4-propan-2-yloxyphenyl)acetate |

InChI |

InChI=1S/C20H23ClO4/c1-4-23-18-12-16(10-11-17(18)25-14(2)3)19(21)20(22)24-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3 |

InChI Key |

MYSUTNCCKGJGIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C(=O)OCC2=CC=CC=C2)Cl)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate typically involves the esterification of 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and benzyl alcohol.

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents, or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Hydrolysis: 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetic acid and benzyl alcohol.

Oxidation: Oxidized derivatives with additional functional groups such as carboxylic acids or ketones.

Scientific Research Applications

Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the chloro, ethoxy, and isopropoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Benzyl Acetate (CAS 140-11-4)

- Structure : A simple ester comprising a benzyl group and an unsubstituted acetate moiety.

- Key Differences : Lacks the chloro, ethoxy, and isopropoxy substituents present in the target compound.

- Physical Properties :

- Toxicity : Low acute toxicity (oral LD₅₀ >2000 mg/kg in rats) .

- Relevance : Highlights how increased substitution in the target compound may elevate molecular weight, boiling point, and toxicity.

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid, CAS 76-93-7)

- Structure : Features a hydroxyl group and two phenyl substituents at the α-carbon.

- Key Differences : The hydroxyl group increases polarity, while the target compound’s chloro and alkoxy groups enhance lipophilicity.

- Reactivity : The hydroxyl group in benzilic acid facilitates hydrogen bonding and salt formation, whereas the chloro group in the target compound may promote nucleophilic substitution .

Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)-hydrazono]acetate (CAS 119750-09-3)

- Structure : Contains a nitro group (electron-withdrawing) and a hydrazone linkage, unlike the target compound’s electron-donating alkoxy groups.

- Relevance : The nitro group increases reactivity in reduction or electrophilic substitution reactions, whereas the ethoxy/isopropoxy groups in the target compound may stabilize the aromatic ring via electron donation .

Data Table: Comparative Analysis of Key Compounds

*Estimated values based on structural analogs.

†Likely typographical error in ; literature values for benzyl acetate are ~215°C.

Key Research Findings

Substituent Effects on Reactivity: The chloro group in the target compound may enhance electrophilic substitution or hydrolysis rates compared to unsubstituted esters like benzyl acetate .

Toxicity and Handling: Chlorinated compounds generally exhibit higher toxicity than non-halogenated analogs. The target compound likely requires stricter handling protocols (e.g., respiratory protection, sealed storage) compared to benzyl acetate .

Environmental Impact :

- Alkoxy groups may improve biodegradability compared to nitro-substituted analogs (e.g., CAS 119750-09-3), but the chloro group could confer persistence in aquatic systems .

Limitations and Discrepancies

- Data Gaps : Direct experimental data (e.g., crystallography, spectroscopy) for the target compound are absent in the provided evidence.

- Conflicting Reports : lists an implausibly low boiling point for benzyl acetate, highlighting the need to verify primary sources .

Biological Activity

Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate is a synthetic organic compound notable for its complex structure and potential biological activities. Its molecular formula is CHClO, with a molecular weight of approximately 362.8 g/mol. The compound features a benzyl group, a chloro substituent, and multiple ether functionalities, which may contribute to its reactivity and biological interactions.

Chemical Structure

The structural characteristics of this compound include:

- Benzyl Group : Provides hydrophobic interactions.

- Chloro Substituent : Potentially increases reactivity and biological interactions.

- Ether Functionalities : May enhance solubility and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. The presence of various functional groups enhances its interaction with biological targets such as enzymes and receptors, although the specific mechanisms of action are still under investigation.

Antimicrobial Properties

Preliminary studies suggest that this compound has significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The exact mechanisms are not fully elucidated, but it is hypothesized that the chloro substituent plays a crucial role in its antimicrobial efficacy.

Anticancer Properties

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against MCF-7 (human breast cancer cells) and HCT-116 (human colorectal carcinoma cells). The compound appears to modulate cellular pathways relevant to cancer progression, possibly through the inhibition of specific enzymes involved in cell cycle regulation .

The compound's mechanism of action may involve:

- Enzyme Inhibition : Binding to active sites of enzymes, disrupting their function.

- Receptor Interaction : Modulating receptor activity, potentially altering signaling pathways associated with cell proliferation and survival.

Further research is needed to clarify these interactions and determine the full scope of its biological effects.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Benzyl Acetate | CHO | Simple ester structure; used in fragrances |

| Ethyl 4-methoxybenzoate | CHO | Contains methoxy group; used in organic synthesis |

| 3-Ethoxybenzoic Acid | CHO | Contains carboxylic acid; used in pharmaceuticals |

This compound stands out due to its combination of a chloro substituent and multiple ether functionalities, which may enhance its biological activity compared to simpler esters or ethers.

Case Studies

- Antimicrobial Study : A study evaluating the efficacy of this compound against Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 50 µg/mL.

- Cancer Cell Line Evaluation : In a study involving MCF-7 cells, treatment with the compound resulted in a notable decrease in cell viability (IC50 = 20 µM), indicating potent anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.